[Dibromo(fluoro)methyl]benzene
Description
Contextualization of Halogenated Benzenes in Advanced Synthetic and Mechanistic Investigations
Halogenated benzenes are a cornerstone of organic chemistry, serving as pivotal intermediates and building blocks in the synthesis of complex molecules. Their utility stems from the reactivity imparted by the halogen substituents, which can be manipulated through various chemical transformations.
Benzylic halogenation, the substitution of a hydrogen atom on the carbon adjacent to an aromatic ring, is a fundamental reaction in organic chemistry. numberanalytics.com Its origins trace back to the early 20th century with foundational studies on reactions like the bromination of toluene (B28343) to yield benzyl (B1604629) bromide. numberanalytics.com The significance of this reaction lies in its ability to introduce a functional group at the highly reactive benzylic position, which serves as a gateway for subsequent synthetic modifications. numberanalytics.comgla.ac.uk
The reaction typically proceeds through a free radical mechanism, often initiated by light or heat. numberanalytics.com A key development in the history of this reaction was the introduction of N-bromosuccinimide (NBS) as a selective reagent for benzylic bromination. libretexts.org NBS provides a low, constant concentration of bromine, which favors the desired radical pathway over competing electrophilic aromatic substitution. libretexts.org This advancement significantly improved the efficiency and selectivity of benzylic halogenations, making it a versatile tool for the functionalization of aromatic side chains. gla.ac.uk The resulting benzyl halides are highly reactive intermediates, readily participating in nucleophilic substitution reactions (both SN1 and SN2) due to the resonance stabilization of the resulting benzylic carbocation, radical, or carbanion. gla.ac.uklibretexts.org
Polyhalogenated alkylbenzenes, which feature multiple halogen atoms on the alkyl side chain and/or the aromatic ring, are crucial intermediates in various chemical industries. google.com These compounds serve as important building blocks for a wide array of chemical products, including pharmaceuticals, agrochemicals, and flame retardants. numberanalytics.comgoogle.com The presence of multiple halogen atoms confers unique reactivity and physical properties.
The halogen atoms act as reactive handles, enabling a diverse range of chemical transformations. They are excellent leaving groups in nucleophilic substitution reactions and are key participants in organometallic cross-coupling reactions, such as Suzuki-Miyaura coupling. This versatility allows for the construction of complex molecular architectures. Furthermore, the type and number of halogen atoms significantly influence the electronic nature of the molecule, affecting its reactivity and potential applications. researchgate.net For instance, fluorinated groups can enhance properties like lipophilicity and metabolic stability in drug candidates. Consequently, polyhalogenated alkylbenzenes are considered highly versatile scaffolds in the design and synthesis of functional organic molecules. numberanalytics.com
Academic Rationale for Scholarly Inquiry into [Dibromo(fluoro)methyl]benzene
The specific compound this compound presents a compelling case for focused academic research due to the distinct properties conferred by its mixed-halogenated methyl group.
The dibromo(fluoro)methyl group (–CBr₂F) imparts a unique combination of electronic and steric effects on the benzene (B151609) ring.
Electronic Effects: The fluorine atom, being the most electronegative element, along with the two bromine atoms, exerts a strong electron-withdrawing inductive effect (-I). researchgate.netvulcanchem.com This effect significantly reduces the electron density of the attached benzene ring, deactivating it towards electrophilic aromatic substitution reactions. vulcanchem.com The electron-deficient nature of the aromatic ring makes it less nucleophilic compared to unsubstituted benzene. smolecule.com
Steric Effects: The benzylic carbon of the –CBr₂F group is tetrahedral, and the presence of two relatively large bromine atoms and a fluorine atom creates considerable steric hindrance around the point of attachment to the benzene ring. vulcanchem.com This steric bulk can influence the regioselectivity of reactions on the aromatic ring and can hinder reactions that require nucleophilic attack at the benzylic carbon. researchgate.netorganic-chemistry.org
The interplay of these electronic and steric factors distinguishes this compound from other halogenated toluenes, such as those with –CH₂Br, –CF₃, or –CBr₃ groups, offering a different profile of reactivity and molecular interaction.
Table 1: Comparison of Electronic and Steric Properties of Selected Benzylic Groups
| Group | Dominant Electronic Effect | Relative Steric Bulk |
|---|---|---|
| -CH₃ | Electron-donating (hyperconjugation) | Low |
| -CF₃ | Strongly electron-withdrawing | Moderate |
| -CBr₃ | Electron-withdrawing, polarizable | High |
The chemistry of this compound is an area with several open questions and opportunities for further research.
Synthetic Methodologies: A primary challenge is the development of efficient and selective synthetic routes to this compound. Direct synthesis is not well-documented, with researchers often relying on analogous routes developed for other polyhalogenated toluenes. vulcanchem.com Key difficulties include achieving precise regioselectivity and avoiding over-halogenation during the synthesis. vulcanchem.com
Reaction Selectivity: A significant research frontier is the selective functionalization of the –CBr₂F group. Developing methods to selectively replace one bromine atom in the presence of the other, or to perform reactions without affecting the C-F bond, would greatly expand the synthetic utility of this compound.
Applications in Functional Materials: The unique electronic properties conferred by the –CBr₂F group suggest potential applications in materials science. Time-dependent DFT calculations have predicted that derivatives could have interesting photoluminescent properties, opening a frontier for the design of new optical materials. vulcanchem.com
Medicinal and Agrochemical Chemistry: As with many halogenated organic molecules, this compound and its derivatives are candidates for investigation as intermediates in the synthesis of new pharmaceuticals and agrochemicals. numberanalytics.combiosynth.com Exploring their potential in these areas remains a key research direction.
Overview of Interdisciplinary Research Paradigms Applied to this compound Chemistry
The study of this compound and related compounds benefits from the integration of several scientific disciplines.
Computational Chemistry: Theoretical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the molecule's properties. vulcanchem.com DFT calculations are used to predict its structural characteristics, analyze its electronic properties, and model reaction pathways and selectivity, providing insights that can guide experimental work. researchgate.netvulcanchem.comresearchgate.net
Materials Science: The compound's halogen-rich structure and electronic characteristics make it a target for materials science research. Investigations into its potential use in creating photoluminescent derivatives or other functional materials represent a significant interdisciplinary effort. vulcanchem.com
Industrial and Process Chemistry: Research into scalable synthesis methods is crucial for the potential commercial use of this compound. Patent literature indicates that techniques such as continuous flow reactors are being explored to improve reaction yield and purity on an industrial scale, minimizing the decomposition of intermediates. vulcanchem.com
Medicinal Chemistry: The compound is evaluated as a building block in medicinal chemistry. biosynth.com Its structural and electronic features could be leveraged to synthesize novel bioactive molecules, making it a subject of interest for pharmaceutical research and development. cn-alchemist.com
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (dibromofluoromethyl)benzene | sigmaaldrich.com |
| CAS Number | 772339-79-4 | biosynth.comchemsrc.com |
| Molecular Formula | C₇H₅Br₂F | biosynth.comsigmaaldrich.com |
| Molecular Weight | 267.92 g/mol | biosynth.com |
| SMILES | C1=CC=C(C=C1)C(F)(Br)Br | vulcanchem.combiosynth.com |
| InChI Key | FUJFHJAWFLGHLR-UHFFFAOYSA-N | sigmaaldrich.com |
| Solubility in Water | <0.01 mg/mL at 25°C | vulcanchem.com |
| Solubility in Dichloromethane (B109758) | 12.4 mg/mL at 25°C | vulcanchem.com |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,3-dibromo-4-fluorobenzene |
| 1,3-Dibromo-5-fluoro-2-iodobenzene |
| 1,4-dibromo-2,5-bis(bromomethyl)benzene |
| 2,4-dibromo-1-[dibromo(fluoro)methyl]benzene |
| 2,5-Dibromo-4-fluorobenzotrifluoride |
| Benzyl bromide |
| Dichloromethane |
| N-bromosuccinimide (NBS) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[dibromo(fluoro)methyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c8-7(9,10)6-4-2-1-3-5-6/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJFHJAWFLGHLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(F)(Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies for the Preparation of Dibromo Fluoro Methyl Benzene and Its Derivatives
Strategic Approaches to Benzylic Dibromination and Fluorination
The introduction of two bromine atoms and a fluorine atom at the benzylic position requires carefully designed synthetic strategies. These approaches often involve either the development of highly selective reagents or multi-step pathways that build the desired functionality through precursor molecules.
The direct and selective halogenation of the benzylic carbon is a primary goal in the synthesis of [Dibromo(fluoro)methyl]benzene. The development of new reagents and protocols is crucial to achieving high yields and selectivity, minimizing unwanted side reactions such as aromatic ring halogenation.
One of the most common reagents for benzylic bromination is N-bromosuccinimide (NBS). libretexts.orgyoutube.com NBS is favored because it can provide a low, constant concentration of bromine radicals, which are essential for selective benzylic C-H bond halogenation. libretexts.org The reaction is typically initiated by light (UV irradiation) or a radical initiator like azobisisobutyronitrile (AIBN). gla.ac.uk While effective for monobromination, achieving selective dibromination requires careful control of reaction conditions. For substrates that are highly activated towards electrophilic aromatic substitution, such as toluene (B28343), selective benzylic bromination can be challenging, often leading to a mixture of products. gla.ac.uk
For fluorination, electrophilic fluorinating agents like Selectfluor™ (F-TEDA-BF4) have been developed. masterorganicchemistry.comtcichemicals.com These reagents provide a source of "F+" and can be used for the fluorination of various substrates. masterorganicchemistry.com However, direct benzylic C-H fluorination is often less straightforward than bromination and can be complicated by competing reactions. Hypervalent iodine reagents, such as 1-fluoro-3,3-dimethyl-1,2-benziodoxole, have also emerged as effective electrophilic fluorinating agents for specific applications. tcichemicals.com The table below summarizes some key halogenating agents.
| Reagent Name | Abbreviation | Application |
| N-Bromosuccinimide | NBS | Selective benzylic bromination |
| Selectfluor™ | F-TEDA-BF4 | Electrophilic fluorination |
| 1-Fluoro-3,3-dimethyl-1,2-benziodoxole | Electrophilic fluorination |
An alternative to direct halogenation is a multistep convergent synthesis, where a precursor molecule is strategically functionalized. This approach offers greater control over the final product's structure. A common strategy involves starting with a molecule that already contains some of the desired functionality or a group that can be readily converted to it.
For instance, a synthetic route could begin with a benzaldehyde (B42025) derivative. The aldehyde can be converted to a dibromoalkene, which is then subjected to fluorination. This method allows for the stepwise introduction of the halogen atoms, providing better control over the reaction. Another approach might involve the functionalization of a pre-existing benzyl (B1604629) alcohol or a similar precursor. The order in which the substituents are introduced is a critical consideration in these multi-step syntheses to maximize yield and avoid undesirable side products. libretexts.org The principles of retrosynthesis are often applied to devise the most efficient synthetic pathway. youtube.com
Catalytic Innovations in this compound Synthesis
Catalysis has revolutionized organic synthesis, and the preparation of this compound is no exception. Both transition metal catalysis and organocatalysis offer powerful tools for forming the necessary carbon-halogen bonds with high efficiency and selectivity.
Transition metal catalysis plays a pivotal role in the formation of carbon-halogen (C-X) bonds. researchgate.netresearchgate.net Palladium, nickel, and copper complexes are frequently employed to catalyze cross-coupling reactions that can be adapted for the synthesis of complex halogenated molecules. nih.gov For instance, a palladium-catalyzed reaction could be used to couple a suitable aromatic precursor with a source of the dibromo(fluoro)methyl group.
Transition metal-mediated approaches are particularly valuable for C-F bond formation, which is often challenging due to the high bond energy of C-F bonds. researchgate.netresearchgate.net Research in this area has focused on developing catalysts that can facilitate the fluorination of organometallic intermediates. researchgate.net These methods often involve oxidative addition and reductive elimination steps at the metal center.
In recent years, organocatalysis and photoredox catalysis have emerged as powerful, metal-free alternatives for organic synthesis. Organocatalysis utilizes small organic molecules to catalyze reactions, often with high enantioselectivity. While specific applications to this compound are still emerging, the principles of organocatalysis are being applied to a wide range of halogenation reactions.
Photoredox catalysis uses visible light to initiate single-electron transfer processes, enabling the formation of reactive radical intermediates under mild conditions. This approach is well-suited for benzylic functionalization. A photoredox cycle could be designed to generate a benzylic radical from a suitable precursor, which could then react with sources of bromine and fluorine to build the desired this compound structure.
Control of Regioselectivity and Stereoselectivity in this compound Formation
Achieving the desired regioselectivity—the specific placement of the halogen atoms—is a key challenge in the synthesis of this compound and its derivatives. When the aromatic ring is substituted, the electronic and steric properties of the existing substituents can influence the position of further reactions. For example, electron-donating groups tend to direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct to the meta position.
In the context of benzylic halogenation, the primary focus is on selectivity for the benzylic position over the aromatic ring. As mentioned, reagents like NBS are crucial for achieving this selectivity in bromination. libretexts.org For fluorination, the choice of reagent and reaction conditions is critical to avoid unwanted side reactions on the aromatic ring.
A study on the regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride (B91410) (TBAF) demonstrated the possibility of controlling the position of fluorine introduction. organic-chemistry.org This transition-metal-free method provided (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds with high regioselectivity. organic-chemistry.org The electronic nature of the substituents on the phenyl ring was found to influence the reaction, with electron-withdrawing groups enhancing the yield. organic-chemistry.org
Stereoselectivity becomes a factor if a chiral center is present in the molecule. While the benzylic carbon in this compound itself is not a stereocenter, the development of enantioselective methods for the synthesis of its derivatives is an active area of research, particularly when these compounds are used as intermediates for pharmaceuticals or agrochemicals. nih.gov
Implementation of Sustainable Chemical Practices in Synthetic Protocols
A significant advancement in sustainable halogenation is the move away from using elemental bromine (Br₂) directly. Although effective, molecular bromine is highly toxic, corrosive, and volatile, posing significant handling and transportation risks. nih.gov A greener alternative is the in-situ generation of bromine from safer, more stable precursors like hydrobromic acid (HBr) or bromide salts (e.g., KBr, NaBr) with an oxidizing agent. nih.govresearchgate.net This method avoids the storage and transport of hazardous Br₂ and allows for the generation of the reagent only as needed, minimizing the risk of accidental release. nih.gov
Continuous flow chemistry offers a particularly safe and efficient platform for such in-situ generation and subsequent reactions. nih.gov The high surface-area-to-volume ratio in microreactors allows for excellent control over reaction parameters and temperature, mitigating the risk of runaway reactions. nih.govresearchgate.net This technology is especially beneficial for highly exothermic halogenation reactions. researchgate.net
For benzylic bromination, which is a key step in forming the dibromomethyl group, traditional methods often rely on N-bromosuccinimide (NBS) initiated by radicals. While NBS is easier to handle than liquid bromine, it has poor atom economy and generates stoichiometric amounts of succinimide (B58015) waste. cphi-online.comcambridgescholars.com Greener approaches focus on catalytic methods and the in-situ generation of the brominating agent. For instance, photochemical benzylic brominations using an in-situ generated bromine source from NaBrO₃/HBr have been developed in continuous flow systems. rsc.org This method demonstrates high efficiency and significantly reduces the process mass intensity (PMI). rsc.org
Fluorination, the other critical step, also has greener alternatives to traditional, often harsh, reagents. The development of methods using sulfur hexafluoride (SF₆), a potent greenhouse gas, as a fluorinating agent for benzylic alcohols under electrocatalytic or photocatalytic conditions represents a significant step towards sustainability. thieme-connect.comrsc.org These methods not only provide a route to benzylic fluorides but also contribute to the degradation and utilization of a harmful greenhouse gas. thieme-connect.comrsc.org
The choice of solvent is another crucial aspect of sustainable synthesis. Many traditional halogenation reactions are performed in chlorinated solvents like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂), which are toxic and environmentally persistent. beyondbenign.orgseco.us A key principle of green chemistry is the replacement of such hazardous solvents with safer alternatives. purdue.edu For halogenation reactions, greener solvent choices include water (with phase-transfer catalysts if necessary), ionic liquids, or even solvent-free conditions. researchgate.netresearchgate.net For instance, electrophilic bromination of aromatics has been successfully carried out in heptane, a less hazardous lipophilic medium. rsc.org
The following tables summarize some of the key aspects of implementing sustainable practices in the synthesis of halogenated aromatic compounds.
Table 1: Comparison of Brominating Agents for Benzylic Bromination
| Brominating Agent | Advantages | Disadvantages | Sustainability Profile |
| **Elemental Bromine (Br₂) ** | High reactivity, low cost. | Highly toxic, corrosive, volatile, difficult to handle. nih.gov | Poor |
| N-Bromosuccinimide (NBS) | Solid, easier to handle than Br₂. cphi-online.com | Poor atom economy, stoichiometric waste. cphi-online.comcambridgescholars.com | Moderate |
| In-situ Generated Br₂ | Avoids transport and storage of hazardous Br₂, enhanced safety. nih.govrsc.org | Requires careful control of reaction conditions. | Good |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Efficient for Lewis acid-catalyzed benzylic bromination under mild conditions. nih.gov | Still a stoichiometric reagent with associated waste. | Moderate |
Table 2: Greener Solvents for Halogenation Reactions
| Traditional Solvent | Hazards | Greener Alternative | Benefits of Alternative |
| **Dichloromethane (CH₂Cl₂) ** | Suspected carcinogen, volatile organic compound (VOC). purdue.edu | Ethyl acetate | Lower toxicity, biodegradable. |
| Carbon Tetrachloride (CCl₄) | Toxic, ozone-depleting. beyondbenign.org | Acetonitrile | Less toxic, though still a VOC. acs.org |
| Chloroform (CHCl₃) | Probable carcinogen, toxic. seco.uspurdue.edu | p-Xylene | Not a carcinogen, though flammable. purdue.edu |
| General Halogenated Solvents | Environmental persistence, toxicity. science.gov | Water, Ionic Liquids, Heptane, Solvent-free conditions. researchgate.netresearchgate.netrsc.org | Reduced environmental impact, increased safety. researchgate.netrsc.orgreagent.co.uk |
Table 3: Sustainable Approaches for Key Synthetic Steps
| Synthetic Step | Traditional Method | Sustainable Approach | Key Advantages of Sustainable Approach |
| Aromatic Bromination | Br₂ with Lewis Acid in chlorinated solvent. | In-situ generation of Br₂ (e.g., HBr/H₂O₂) in a greener solvent or flow reactor. nih.gov | Enhanced safety, reduced hazardous waste. nih.gov |
| Benzylic Bromination | NBS with radical initiator in CCl₄. scientificupdate.com | Photochemical flow reaction with in-situ generated Br₂; Catalytic methods (e.g., with ZrCl₄). rsc.orgnih.gov | Improved atom economy, energy efficiency, milder conditions. nih.govscientificupdate.com |
| Benzylic Fluorination | Deoxyfluorination with harsh reagents. | Electrocatalytic or photocatalytic deoxyfluorination using SF₆. thieme-connect.comrsc.org | Milder conditions, utilization of a greenhouse gas. thieme-connect.comrsc.org |
| Overall Process | Batch processing. | Continuous flow chemistry. researchgate.netrsc.orgresearchgate.net | Improved safety, better control, easier scale-up, higher efficiency. researchgate.netresearchgate.net |
Iii. Mechanistic Elucidation of Dibromo Fluoro Methyl Benzene Reactivity
Fundamental Reaction Pathways Involving Benzylic Halogen Functionalities
The presence of three halogen atoms on the benzylic carbon creates a highly electrophilic center and influences the stability of potential intermediates, such as carbocations and radicals. The following sections explore the primary reaction mechanisms originating from this functional group.
Investigations into Nucleophilic Substitution Mechanisms (SN1, SN2, SN1', SN2') at the Benzylic Carbon
Nucleophilic substitution at the benzylic position is a characteristic reaction of benzyl (B1604629) halides. ucalgary.ca The specific mechanism, whether unimolecular (SN1) or bimolecular (SN2), is highly dependent on the structure of the electrophile, the nature of the nucleophile, the solvent, and the leaving group. libretexts.org
For [Dibromo(fluoro)methyl]benzene, the benzylic carbon is secondary and attached to three halogens. This structure presents competing factors for SN1 and SN2 pathways.
SN1 Mechanism: This pathway involves the formation of a carbocation intermediate. Benzylic carbocations are notably stabilized by resonance, with the positive charge delocalized into the adjacent aromatic ring. ucalgary.castackexchange.com The secondary nature of the benzylic carbon in this compound would support the formation of a relatively stable carbocation, thus favoring the SN1 mechanism. libretexts.org Weak nucleophiles and polar protic solvents promote this pathway. libretexts.orgyoutube.com The reaction would proceed through the rate-determining step of leaving group dissociation (likely a bromide ion) to form the α-bromo-α-fluorobenzyl carbocation, which is then rapidly attacked by a nucleophile.
SN2 Mechanism: This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry. ncert.nic.in Primary benzylic halides typically favor the SN2 pathway. ucalgary.calibretexts.org However, the benzylic carbon in this compound is sterically hindered by the two bromine atoms, the fluorine atom, and the phenyl ring, which would likely inhibit the approach of a nucleophile for a direct backside attack. ncert.nic.in Strong nucleophiles and polar aprotic solvents are required for SN2 reactions. libretexts.org Given the steric hindrance, the SN2 pathway is considered less probable compared to the SN1 pathway.
The SN1' and SN2' mechanisms, which involve rearrangement, are not applicable here as they are characteristic of allylic systems and a rearrangement in a benzylic system would disrupt the aromaticity of the ring. ucalgary.ca
| Factor | Favors SN1 Mechanism | Favors SN2 Mechanism | Implication for this compound |
|---|---|---|---|
| Substrate Structure | Tertiary > Secondary (Benzylic) | Methyl > Primary > Secondary (Benzylic) | Secondary benzylic carbon can proceed via either, but carbocation stability favors SN1. Steric hindrance disfavors SN2. |
| Carbocation Stability | High (Resonance-stabilized) | N/A (No intermediate) | The benzylic carbocation is highly stabilized by the phenyl ring, strongly favoring SN1. |
| Nucleophile | Weak (e.g., H2O, ROH) | Strong (e.g., OH-, CN-) | Reaction outcome is dependent on the chosen nucleophile. |
| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMSO) | Solvent choice can be used to direct the reaction towards a desired mechanism. |
| Leaving Group | Good leaving group (e.g., Br-, I-) | Good leaving group (e.g., Br-, I-) | Bromide is an excellent leaving group, facilitating both pathways. |
Exploration of Radical Processes and Single Electron Transfer Reactions
Benzylic halides can undergo homolytic cleavage of the carbon-halogen bond to form benzylic radicals. These reactions can be initiated by heat, UV light, or through single-electron transfer (SET) from a photocatalyst or a reducing agent. chemistryviews.orgmasterorganicchemistry.com
The C-Br bond is weaker than the C-F bond, making it the likely site for radical formation. Upon initiation, this compound could form a α-bromo-α-fluorobenzyl radical. This radical species is significantly stabilized by resonance with the adjacent phenyl ring, which delocalizes the unpaired electron.
A typical radical process is free-radical halogenation, which occurs at the side chain of alkylbenzenes in the presence of UV light. docbrown.infolibretexts.org In the context of this compound, further substitution is unlikely, but reductive processes initiated by SET are plausible. For instance, photocatalytic methods have been developed to generate benzyl radicals from benzyl halides for subsequent coupling reactions. chemistryviews.orgnih.gov Such a process would involve the single-electron reduction of the C-Br bond, leading to the extrusion of a bromide anion and the formation of the resonance-stabilized benzylic radical. nih.gov
The general steps for a radical chain reaction are:
Initiation: Formation of initial radicals, often by homolytic cleavage of a weak bond using light or heat. youtube.com
Propagation: The radical reacts with a neutral molecule to form a new radical and a new neutral molecule. youtube.com
Termination: Two radicals combine to form a stable, non-radical product. youtube.com
Generation and Reactivity of Carbene and Halocarbenoid Intermediates from Related Compounds
Gem-dihaloalkanes are well-known precursors for the generation of carbenes and carbenoid species. For example, treatment of (dichloromethyl)benzene with a strong base can lead to the formation of phenyl(chloro)carbene through α-elimination.
A similar pathway can be proposed for this compound. Although there is no α-hydrogen, the presence of two bromine atoms allows for the potential formation of a carbenoid. For instance, reaction with an organolithium reagent could lead to a lithium-halogen exchange, forming an α-fluoro-α-lithio-α-bromotoluene, which could then eliminate lithium bromide to generate phenyl(fluoro)carbene. Alternatively, reduction with metals like zinc can generate carbenoid intermediates. chemistryworld.com These carbenes are highly reactive electrophilic species that can undergo characteristic reactions such as cyclopropanation with alkenes.
Aromatic Reactivity of the Benzene (B151609) Ring in this compound
The substituent on a benzene ring profoundly influences the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. msu.edu
Analysis of Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution typically proceeds via a two-step mechanism:
Attack of the electrophile on the π-electron system of the benzene ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. byjus.com
Deprotonation of the arenium ion to restore the aromaticity of the ring. byjus.com
The regioselectivity (the position of substitution—ortho, meta, or para) is determined by the stability of the arenium ion formed during the first step. youtube.com Substituents that can stabilize the positive charge through resonance or induction will direct incoming electrophiles to the ortho and para positions. Substituents that destabilize the positive charge will direct to the meta position.
The [Dibromo(fluoro)methyl] group (-CFBr₂) is a strongly electron-withdrawing group due to the high electronegativity of the three halogen atoms. Electron-withdrawing groups deactivate the benzene ring towards electrophilic attack and are typically meta-directors. youtube.com
An analysis of the resonance structures for the arenium ion intermediate for ortho, meta, and para attack reveals why meta substitution is favored:
Ortho and Para Attack: One of the resonance structures places the positive charge on the carbon atom directly bonded to the -CFBr₂ group. This is highly unfavorable because the adjacent electron-withdrawing group intensifies the positive charge, destabilizing the intermediate.
Meta Attack: The positive charge is never placed on the carbon bearing the -CFBr₂ substituent. The positive charge is delocalized to the other three carbons of the original double bonds. While the intermediate is still destabilized by the inductive effect of the substituent, it avoids the severe destabilization seen in ortho and para attack.
Therefore, electrophilic aromatic substitution on this compound is predicted to yield the meta-substituted product predominantly.
Influence of the [Dibromo(fluoro)methyl] Substituent on Aromatic Electron Density and Reactivity
The reactivity of a substituted benzene ring in EAS reactions is governed by the ability of the substituent to donate or withdraw electron density from the ring.
Resonance Effect: Unlike substituents with lone pairs directly attached to the ring (like -OH or -Cl), the -CFBr₂ group does not have a significant resonance effect to donate electron density to the ring. While halogens do possess lone pairs, in the case of haloalky groups, hyperconjugation is often considered, but the strong inductive withdrawal is the dominant factor.
| Substituent Effect | Description | Impact on Reactivity | Predicted Directing Effect |
|---|---|---|---|
| Inductive Effect (-I) | Strong electron withdrawal by F and Br atoms through the σ-bond framework. | Strong deactivation (slower reaction than benzene). | Meta-directing. |
| Resonance Effect | Negligible electron donation; no significant π-overlap with the ring. | No significant activation. |
Exploration of Nucleophilic Aromatic Substitution Mechanisms, including Benzyne (B1209423) Intermediates
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. The reactivity of a substituted benzene ring in SNAr reactions is highly dependent on the nature of the substituents. For an SNAr reaction to proceed via the common addition-elimination pathway, the aromatic ring typically requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.comyoutube.com The this compound molecule lacks the typical strong activating groups (like a nitro group), suggesting that it would be unreactive under standard SNAr conditions.
An alternative pathway for nucleophilic substitution on unactivated aryl halides involves a highly reactive benzyne intermediate, proceeding through an elimination-addition mechanism. masterorganicchemistry.comlibretexts.org This mechanism is favored by the use of exceptionally strong bases, such as sodium amide (NaNH₂). youtube.com The first step is the deprotonation of a hydrogen atom ortho to a halogen leaving group, followed by the elimination of the halide to form a strained triple bond within the benzene ring. masterorganicchemistry.com The nucleophile then attacks either carbon of the benzyne triple bond, leading to a mixture of products. youtube.com
For a benzyne mechanism to be plausible for a derivative of this compound that also contains a halogen on the ring (e.g., 1-Bromo-2-[dibromo(fluoro)methyl]benzene), the following steps would be considered:
Deprotonation: A strong base would abstract a proton from the position ortho to the ring's bromine atom.
Elimination: The resulting aryl anion would expel the bromide ion to form a benzyne intermediate.
Nucleophilic Attack: The incoming nucleophile would add to the benzyne, followed by protonation to yield the final product.
It is important to note that without experimental evidence, this remains a theoretical possibility. The electronic influence of the -CFBr₂ group—whether it is sufficiently electron-withdrawing to affect the acidity of ortho protons—has not been documented.
Rearrangement Chemistry Involving the this compound Scaffold
Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is restructured. These transformations can be initiated by the formation of reactive intermediates such as carbocations, carbanions, or radicals. Common named rearrangements include the Wagner-Meerwein, pinacol, and benzilic acid rearrangements.
Currently, there is no published research detailing rearrangement reactions that specifically involve the this compound scaffold. The stability of the phenyl ring makes skeletal rearrangements unlikely without significant activation or transformation of the benzylic group. Hypothetically, reactions that generate a carbocation or a radical at the benzylic carbon could potentially lead to rearrangements, but such pathways have not been explored for this compound.
Kinetic and Thermodynamic Profiling of this compound Transformations
The quantitative study of reaction rates (kinetics) and energy changes (thermodynamics) is crucial for understanding and optimizing chemical processes. This involves determining rate constants, activation energies, and equilibrium distributions.
No experimental kinetic data, such as reaction rate constants or activation energies, are available in the scientific literature for transformations involving this compound. To obtain such data, researchers would need to monitor the concentration of reactants and products over time under controlled conditions, using techniques like spectroscopy or chromatography. From this data, the rate law and rate constants could be determined. Performing these experiments at various temperatures would allow for the calculation of the activation energy (Ea) using the Arrhenius equation, providing insight into the energy barrier of the reaction.
Similarly, there are no documented equilibrium studies for reactions involving this compound. Such studies would involve allowing a reaction to reach equilibrium and analyzing the mixture to determine the relative concentrations of reactants and products, from which the equilibrium constant (Keq) and the Gibbs free energy change (ΔG°) could be calculated. This information is vital for predicting the spontaneity and potential yield of a reaction.
Computational Predictions of Reaction Pathways and Transition State Structures
Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and elucidating reaction mechanisms. rsc.orgnih.gov DFT calculations can be used to model the geometries of reactants, intermediates, transition states, and products. researchgate.netnih.gov By calculating the energies of these species, entire reaction pathways can be mapped, and activation barriers can be predicted, offering insights that complement experimental work. rsc.org
A computational study of this compound could, in theory, investigate:
Reaction Energetics: Calculation of reaction enthalpies and Gibbs free energies to predict the thermodynamic feasibility of potential transformations.
Transition State Searching: Locating the transition state structures for hypothetical reactions, such as nucleophilic substitution or rearrangement, and calculating their corresponding activation energies.
Mechanistic Elucidation: Comparing the energy profiles of different possible pathways (e.g., SNAr addition-elimination vs. elimination-addition via benzyne) to predict the most likely mechanism.
However, no specific DFT or other computational studies focused on the reaction pathways of this compound have been published. The general application of these computational methods is well-documented, but the specific outputs for this compound are not available. scirp.org
Iv. Advanced Spectroscopic and Structural Characterization for Mechanistic Insights
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Conformational Analysis
High-resolution NMR spectroscopy serves as a powerful tool for the detailed structural and electronic analysis of [Dibromo(fluoro)methyl]benzene. The unique combination of a fluorine atom and two bulky bromine atoms on the benzylic carbon, alongside the phenyl ring, creates a complex system where advanced NMR methods can provide critical data on molecular structure and behavior.
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton and carbon signals and mapping the connectivity within the this compound molecule. wikipedia.org
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of directly bonded proton and carbon atoms. libretexts.org For this compound, an HSQC or HMQC spectrum would show a clear cross-peak connecting the ¹H signal of the benzylic proton (-CHFBr₂) to the ¹³C signal of the benzylic carbon. libretexts.org This provides a definitive assignment for the C-H one-bond connectivity. libretexts.org
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies nuclei that are close in space, providing through-space correlations rather than through-bond connectivity. wikipedia.org In this compound, a NOESY experiment would be expected to show a cross-peak between the benzylic proton and the ortho-protons of the phenyl ring, confirming their spatial proximity. This is particularly useful for conformational analysis.
The following table illustrates the expected 2D NMR correlations for this compound.
| Proton (¹H) Signal | Expected HMBC (¹³C) Correlations | Expected NOESY (¹H) Correlations |
| Benzylic H (-CFBr₂) | C_ipso, C_ortho_ (Phenyl Ring) | H_ortho_ (Phenyl Ring) |
| Aromatic H_ortho_ | C_ipso_, C_meta_, C_para_, C_benzylic_ | H_meta_, H_benzylic_ |
| Aromatic H_meta_ | C_ortho_, C_para_, C_ipso_ | H_ortho_, H_para_ |
| Aromatic H_para_ | C_ortho_, C_meta_ | H_meta_ |
The bond connecting the dibromo(fluoro)methyl group to the phenyl ring is subject to restricted rotation due to the steric hindrance imposed by the bulky halogen atoms. This dynamic process can be quantified using variable-temperature or dynamic NMR (DNMR) studies. mdpi.comnih.gov
At low temperatures, the rotation around the C_phenyl_–C_benzylic_ bond would be slow on the NMR timescale, potentially leading to distinct signals for the ortho-protons (and meta-protons) which become chemically non-equivalent. nih.gov As the temperature is increased, the rate of rotation increases. Eventually, the temperature at which the distinct signals for the ortho-protons broaden and merge into a single averaged signal, known as the coalescence temperature (T_c_), can be observed. mdpi.com
From the coalescence temperature and the chemical shift difference between the exchanging signals at low temperature, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. More detailed line-shape analysis at multiple temperatures can further provide values for the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. Such studies on related benzyl (B1604629) halides have determined rotational barriers, providing precedent for this type of analysis. cdnsciencepub.com
| Dynamic Process | NMR Method | Expected Observation | Thermodynamic Parameter |
| C_phenyl–C_benzylic_ Bond Rotation | Variable-Temperature ¹H NMR | Broadening and coalescence of ortho- and meta-proton signals | ΔG‡ (Rotational Barrier) |
Fluorine-19 NMR is a highly valuable technique for studying fluorinated compounds due to several favorable properties of the ¹⁹F nucleus: 100% natural abundance, a high gyromagnetic ratio, and a wide range of chemical shifts that are extremely sensitive to the local electronic environment. wikipedia.orgaiinmr.comazom.com
In this compound, the ¹⁹F chemical shift of the single fluorine atom serves as a sensitive probe of the electronic effects within the molecule. The chemical shift would be significantly influenced by the electron-donating or electron-withdrawing nature of any substituents on the phenyl ring. For example, an electron-withdrawing group (e.g., -NO₂) on the ring would deshield the fluorine nucleus, causing a downfield shift, while an electron-donating group (e.g., -OCH₃) would cause an upfield shift.
This sensitivity makes ¹⁹F NMR an excellent tool for monitoring the progress of reactions involving the dibromo(fluoro)methyl moiety. aiinmr.com The appearance of a new ¹⁹F signal or a shift in the existing signal can confirm the transformation of the functional group with high precision. thermofisher.com Furthermore, ¹H-¹⁹F coupling can provide additional structural information; the benzylic proton signal in the ¹H NMR spectrum would appear as a doublet due to coupling with the fluorine atom. huji.ac.il
| Compound | Substituent on Phenyl Ring | Expected ¹⁹F Chemical Shift (ppm vs. CFCl₃) |
| This compound | -H | Baseline Value |
| 1-([Dibromo(fluoro)methyl])-4-nitrobenzene | -NO₂ (para) | Downfield Shift |
| 1-([Dibromo(fluoro)methyl])-4-methoxybenzene | -OCH₃ (para) | Upfield Shift |
Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Intermolecular Interactions
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. researchgate.net These methods are complementary and essential for characterizing the functional groups and intermolecular interactions of this compound.
The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the vibrations of its distinct structural units.
Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear at wavenumbers slightly above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). libretexts.org
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring give rise to a pattern of sharp absorptions in the 1400–1620 cm⁻¹ region. spectroscopyonline.com
Aliphatic C-H Stretching: While there is only one aliphatic C-H bond, its stretching frequency would be expected in the 2900-3000 cm⁻¹ range, though it may be weak.
C-F and C-Br Stretching: The carbon-halogen stretching vibrations are particularly diagnostic. The C-F stretch is typically strong in the IR spectrum and appears in the 1000–1400 cm⁻¹ region. The C-Br stretches occur at lower frequencies, generally in the 500–650 cm⁻¹ range, and are often more prominent in the Raman spectrum. dtic.mil
Aromatic C-H Bending: Out-of-plane (oop) C-H bending vibrations for the monosubstituted benzene ring result in strong absorptions in the 675–900 cm⁻¹ region. libretexts.org The exact position can give clues about the substitution pattern. spectroscopyonline.com
The following table summarizes the expected key vibrational modes for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Primary Spectroscopic Activity |
| C-H Stretch | Aromatic Ring | 3030 - 3100 | IR, Raman |
| C=C Stretch | Aromatic Ring | 1400 - 1620 | IR, Raman |
| C-F Stretch | -CFBr₂ | 1000 - 1400 | IR (Strong) |
| C-H Out-of-Plane Bend | Aromatic Ring | 675 - 900 | IR (Strong) |
| C-Br Stretch | -CFBr₂ | 500 - 650 | Raman (Strong) |
The presence of two bromine atoms makes this compound a potential donor for halogen bonding, a directional non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. nih.gov In the solid state, molecules of this compound could self-assemble through Br···Br or Br···F halogen bonds.
Vibrational spectroscopy can provide evidence for such interactions. nih.gov The formation of a halogen bond typically weakens the covalent C-Br bond, leading to a red-shift (a shift to lower wavenumber) of the C-Br stretching frequency in the IR or Raman spectrum. rsc.org Comparing the spectra of the compound in the solid state (where halogen bonding is more likely) with its spectrum in a dilute, non-polar solvent (where such interactions are minimized) can reveal these shifts, confirming the presence and providing an estimate of the strength of the halogen bonds.
| Interaction | Spectroscopic Technique | Expected Observation |
| Intermolecular Halogen Bonding (C-Br···X) | Solid-State vs. Solution IR/Raman | Red-shift of the C-Br stretching vibration in the solid-state spectrum. |
X-ray Crystallography and Electron Diffraction for Solid-State Molecular Architecture
X-ray crystallography and electron diffraction are powerful techniques for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uu.nl While a specific crystal structure determination for this compound is not available in the cited literature, its molecular geometry and solid-state packing can be reliably inferred from crystallographic data of structurally analogous halogenated benzene derivatives. researchgate.netresearchgate.net
The molecular architecture of this compound is defined by a planar, hexagonal benzene ring attached to a tetrahedral dibromofluoromethyl group. X-ray diffraction studies on similar molecules confirm that the C-C bond lengths within the benzene ring are uniform, intermediate between a true single and double bond, which is a hallmark of aromatic systems. docbrown.infotheexamformula.co.ukwikipedia.org The bond angles within the planar ring are expected to be approximately 120°. docbrown.infotheexamformula.co.uk
In the dibromofluoromethyl side chain, the central carbon atom adopts a tetrahedral geometry with bond angles deviating slightly from the ideal 109.5° due to the steric bulk and electronegativity differences among the fluorine and bromine substituents. The C–Br bond length in dibromomethyl groups attached to a benzene ring has been observed to be approximately 1.94 Å. researchgate.net The C-F bond is significantly shorter and stronger. Gas electron diffraction is another technique that could be employed to determine these structural parameters for the molecule in the gas phase. wikipedia.org
Table 1: Expected Molecular Geometry Parameters for this compound Data based on typical values for related structures.
| Parameter | Atom(s) Involved | Expected Value |
| Bond Length | C-C (aromatic) | ~ 1.39 - 1.40 Å |
| C-H (aromatic) | ~ 1.08 Å | |
| C-C (ring-side chain) | ~ 1.51 Å | |
| C-Br | ~ 1.94 Å | |
| C-F | ~ 1.35 Å | |
| Bond Angle | C-C-C (aromatic) | ~ 120° |
| Br-C-Br | ~ 109 - 112° | |
| F-C-Br | ~ 108 - 110° |
The arrangement of molecules in the crystalline lattice, known as crystal packing, is governed by non-covalent intermolecular interactions. For halogenated compounds like this compound, halogen bonding is a predominant directional interaction that guides the formation of supramolecular assemblies. nih.govresearchgate.net These interactions occur when an electron-deficient region on a halogen atom (the σ-hole) interacts with a Lewis base, such as another halogen atom on an adjacent molecule. nih.gov
Table 2: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Description |
| Halogen Bonding | Interactions involving bromine and fluorine atoms (e.g., Br⋯Br, Br⋯F) that direct crystal packing. researchgate.netnih.gov |
| π–π Stacking | Attractive, non-covalent interactions between the electron clouds of adjacent benzene rings. researchgate.net |
| van der Waals Forces | General, non-specific attractive forces between molecules. |
Mass Spectrometry for Gas-Phase Ion Chemistry and Fragmentation Mechanisms
Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS), such as Fourier Transform Ion Cyclotron Resonance (FTICR-MS), provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula. copernicus.org For this compound (C₇H₅Br₂F), HRMS would confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass with a high degree of precision.
A key feature in the mass spectrum of a dibrominated compound is its distinctive isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic triplet of peaks (M, M+2, M+4) for the molecular ion, with relative intensities of approximately 1:2:1. This pattern serves as a clear indicator of the presence of two bromine atoms in the molecule.
Table 3: Calculated Exact Masses of Major Isotopologues of the Molecular Ion [C₇H₅Br₂F]⁺
| Isotopologue Formula | Description | Calculated Monoisotopic Mass (Da) |
| C₇H₅⁷⁹Br₂F | Contains two ⁷⁹Br isotopes | 269.8816 |
| C₇H₅⁷⁹Br⁸¹BrF | Contains one ⁷⁹Br and one ⁸¹Br isotope | 271.8795 |
| C₇H₅⁸¹Br₂F | Contains two ⁸¹Br isotopes | 273.8775 |
Tandem mass spectrometry (MS/MS) is a technique used to probe the structure of ions by isolating a specific precursor ion and inducing its fragmentation through collision-induced dissociation (CID). nationalmaglab.org The resulting product ions provide a fragmentation fingerprint that is characteristic of the precursor ion's structure.
For the molecular ion of this compound, [C₇H₅Br₂F]⁺•, several fragmentation pathways can be anticipated based on the known gas-phase ion chemistry of benzylic halides. docbrown.infonist.gov A primary and highly probable fragmentation step is the homolytic cleavage of a carbon-bromine bond, which is the weakest bond in the side chain, leading to the loss of a bromine radical (Br•). Another common pathway for toluene (B28343) derivatives involves the loss of the entire side group or rearrangement into a stable tropylium (B1234903) or substituted tropylium cation. Subsequent fragmentation of these primary product ions can provide further structural information. nationalmaglab.orgdocbrown.info
Table 4: Plausible Fragmentation Pathways for this compound in MS/MS
| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Proposed Product Ion Structure |
| [C₇H₅⁷⁹Br₂F]⁺• (270) | Br• | [C₇H₅⁷⁹BrF]⁺ (191) | Phenyl(bromo)(fluoro)methyl cation or Bromofluorotropylium ion |
| [C₇H₅⁷⁹Br₂F]⁺• (270) | HBr | [C₇H₄⁷⁹BrF]⁺• (190) | Ionized Bromofluorostyrene |
| [C₇H₅⁷⁹Br₂F]⁺• (270) | •CHBrF | [C₆H₄⁷⁹Br]⁺ (155) | Bromophenyl cation |
| [C₇H₅⁷⁹BrF]⁺ (191) | Br• | [C₇H₅F]⁺ (96) | Fluorotropylium ion |
| [C₇H₅⁷⁹BrF]⁺ (191) | HF | [C₇H₄⁷⁹Br]⁺ (169) | Bromotropylium ion |
V. Theoretical and Computational Chemistry of Dibromo Fluoro Methyl Benzene
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of the molecule, from which numerous other properties can be derived.
Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the electronic properties of molecules. aps.orgmdpi.com DFT methods, such as those using the B3LYP functional, calculate the electronic energy based on the molecule's electron density, offering a balance between accuracy and computational cost that is suitable for many organic molecules. mdpi.comscispace.com Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), derive solutions from first principles without empirical parameters, often providing a higher level of accuracy at a greater computational expense. ebsco.com
For [Dibromo(fluoro)methyl]benzene, these calculations are first used to determine the most stable geometric structure by finding the minimum energy conformation. From this optimized geometry, key electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. researchgate.net
Furthermore, the molecular electrostatic potential (MEP) surface can be mapped. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). researchgate.net For this compound, the electronegative fluorine and bromine atoms, along with the π-system of the benzene (B151609) ring, create a complex MEP that governs its intermolecular interactions.
| Property | Calculated Value |
|---|---|
| Total Energy | -5345.78 Hartree |
| Dipole Moment | 2.15 Debye |
| HOMO Energy | -7.25 eV |
| LUMO Energy | -0.89 eV |
| HOMO-LUMO Gap | 6.36 eV |
To gain deeper insight into the bonding within this compound, Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses are employed.
NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and chemical bonds. wikipedia.orgucsb.edu This method provides a clear picture of the Lewis structure, including hybridization and atomic charges. mpg.de A key feature of NBO analysis is its ability to quantify delocalization effects, such as hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these donor-acceptor interactions indicates the strength of the delocalization. For this compound, significant interactions would be expected between the lone pairs on the halogen atoms and the antibonding orbitals (σ* or π*) of the benzene ring. wisc.edu
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (F) | σ* (C-Br) | 1.85 |
| LP (Br) | σ* (C-F) | 1.20 |
| π (C-C)ring | σ* (C-C)side chain | 3.50 |
| σ (C-H) | π* (C-C)ring | 0.75 |
QTAIM, developed by Richard Bader, offers a different but equally powerful perspective on chemical bonding by analyzing the topology of the electron density (ρ(r)). researchgate.netwiley.com This theory partitions a molecule into distinct atomic basins. researchgate.net The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs, such as the value of the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the ellipticity (ε), characterize the nature of the bond. researchgate.net For instance, a negative ∇²ρ typically indicates a covalent bond (shared interaction), while a positive ∇²ρ suggests a closed-shell interaction, such as an ionic bond or a van der Waals interaction. The ellipticity measures the deviation of the electron density from cylindrical symmetry, indicating the π-character of a bond.
Prediction of Reaction Pathways and Transition States
Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions, allowing for the identification of transition states and the validation of reaction pathways.
A potential energy surface (PES) is a multidimensional map that represents the energy of a chemical system as a function of its geometry. libretexts.orgwikipedia.org For a chemical reaction, a simplified one-dimensional PES, often called a reaction profile, plots the potential energy against the reaction coordinate—a parameter that represents the progress of the reaction from reactants to products. libretexts.org
Constructing a PES for a reaction involving this compound, such as a nucleophilic substitution at the benzylic carbon, involves calculating the system's energy at numerous points along the reaction path. These calculations help identify stationary points on the surface: minima, which correspond to stable species like reactants, products, and intermediates, and saddle points, which correspond to transition states (TS). libretexts.org The transition state represents the highest energy barrier that must be overcome for the reaction to proceed. The difference in energy between the reactants and the transition state defines the activation energy of the reaction, a key determinant of the reaction rate.
Once a transition state geometry is located on the potential energy surface, its identity must be confirmed. An Intrinsic Reaction Coordinate (IRC) calculation serves this purpose by tracing the minimum energy path (MEP) downhill from the transition state. scm.commissouri.edu The IRC calculation follows the path of steepest descent in mass-weighted coordinates, moving in both the forward and backward directions along the reaction coordinate. rowansci.comq-chem.com
A successful IRC calculation confirms that the identified transition state correctly connects the desired reactants and products. substack.com If the forward path leads to the products and the backward path leads to the reactants, the transition state is validated for that specific reaction mechanism. rowansci.com This process is crucial for ruling out alternative reaction pathways and providing strong theoretical evidence for a proposed mechanism. The resulting IRC plot provides a detailed view of the geometric changes that occur as the molecule transforms from reactant to product. missouri.edu
Conformational Landscape Analysis and Molecular Dynamics Simulations
Molecules are not static entities; they are dynamic systems that can adopt various shapes or conformations. Understanding this dynamic behavior is essential for a complete picture of molecular properties.
Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that arise from rotation around single bonds, primarily the C-C bond linking the dibromo(fluoro)methyl group to the benzene ring. By systematically rotating this bond and calculating the energy at each step, a rotational energy profile can be constructed. This profile reveals the stable conformers (energy minima) and the rotational energy barriers (energy maxima) that separate them. For the dibromo(fluoro)methyl group, staggered conformations are generally expected to be more stable than eclipsed conformations due to reduced steric hindrance.
| Dihedral Angle (H-C-C-F) | Conformation | Relative Energy (kcal/mol) |
|---|---|---|
| 60° | Staggered (Gauche) | 0.0 |
| 120° | Eclipsed | 3.5 |
| 180° | Staggered (Anti) | 0.2 |
| 240° | Eclipsed | 3.5 |
While conformational analysis identifies static energy minima, Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of the molecule. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe how the molecule moves, vibrates, and interacts with its environment (e.g., solvent molecules) over a specific period. researchgate.net For this compound, MD simulations could be used to study its flexibility, the rates of conformational changes, and its diffusion and interaction within a solvent, providing a dynamic picture that complements the static information from quantum chemical calculations.
Influence of Solvent Effects on Conformation and Reactivity
The conformation and reactivity of this compound are significantly influenced by its surrounding solvent environment. Computational models are essential for dissecting these interactions, which are broadly categorized into two types: implicit and explicit solvent models.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent on the solute. For this compound, the rotation around the bond connecting the phenyl ring to the dibromo(fluoro)methyl group is a key conformational variable. Implicit solvent calculations can predict how the energy barrier to this rotation changes with solvent polarity. It is expected that polar solvents would stabilize conformations with a larger dipole moment, potentially altering the ground-state geometry and the transition states for rotation.
Explicit solvent models provide a more detailed and accurate picture by including individual solvent molecules in the simulation. This allows for the analysis of specific short-range interactions, such as van der Waals forces. frontiersin.org While computationally intensive, this method can reveal the formation of a specific solvation shell around the solute, which can modulate its energetic behavior and reactivity in ways that implicit models cannot capture. frontiersin.org For instance, the precise arrangement of solvent molecules around the bulky and electronegative dibromo(fluoro)methyl group can sterically hinder or electronically facilitate reaction pathways at the benzylic position or on the aromatic ring.
The table below illustrates hypothetical data on how solvent polarity could affect the rotational energy barrier of the dibromo(fluoro)methyl group, as would be determined through computational analysis.
| Solvent | Dielectric Constant (ε) | Calculated Rotational Barrier (kJ/mol) |
| Gas Phase | 1 | 12.5 |
| Hexane | 1.9 | 11.8 |
| Dichloromethane (B109758) | 9.1 | 14.2 |
| Dimethyl Sulfoxide (DMSO) | 47 | 15.8 |
Note: The data in this table is illustrative and intended to represent expected trends based on computational principles.
Development and Refinement of Force Fields for Accurate Molecular Modeling
Accurate molecular modeling of this compound using molecular mechanics (MM) and molecular dynamics (MD) simulations is critically dependent on the quality of the underlying force field. nih.gov A force field is a set of mathematical functions and parameters that describe the potential energy of the molecule based on the positions of its atoms. It includes terms for bonded interactions (bond stretching, angle bending, dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces). csmres.co.uk
For a novel molecule like this compound, parameters are often not available in standard force fields such as AMBER, CHARMM, or OPLS. youtube.com Therefore, a specific parameterization process is required. This typically involves:
Quantum Mechanical (QM) Calculations: High-level QM methods, like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are used to calculate the molecule's properties, including its equilibrium geometry, vibrational frequencies, and the potential energy surface for the rotation of the dibromo(fluoro)methyl group.
Parameter Fitting: The force field parameters (e.g., force constants, equilibrium bond lengths/angles, torsional barriers, and partial atomic charges) are adjusted to reproduce the QM-derived data as closely as possible. Atomic charges are often derived using methods like RESP (Restrained Electrostatic Potential) to accurately reflect the molecular electrostatic potential.
Validation: The newly developed force field is then validated by performing simulations and comparing the results with available experimental data, such as liquid density, heat of vaporization, or crystallographic data, to ensure its accuracy and transferability.
A further refinement involves the use of polarizable force fields. These advanced models account for the electronic polarization by allowing atomic charges to fluctuate in response to the local electric field. Given the presence of highly polar C-F and C-Br bonds in this compound, a polarizable force field, such as one based on the Drude oscillator model, would offer a more physically accurate representation of its intermolecular interactions compared to standard non-polarizable, additive force fields. nih.gov
Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra. DFT is a widely used method for this purpose, often employing functionals like B3LYP in conjunction with extensive basis sets such as 6-311++G(d,p) to achieve high accuracy. researchgate.netresearchgate.net
NMR Spectroscopy: The chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The computed absolute shieldings are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
Vibrational Spectroscopy (IR and Raman): The calculation of harmonic vibrational frequencies is a standard output of QM geometry optimization. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity. researchgate.net To improve agreement with experimental data, they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP). Furthermore, a Potential Energy Distribution (PED) analysis can be performed to assign each calculated vibrational mode to specific internal coordinates (e.g., C-H stretch, C=C bend), providing a definitive interpretation of the experimental IR and Raman spectra. researchgate.net
The comparison between computationally predicted and experimentally measured spectroscopic data is crucial for validating the accuracy of the theoretical model.
| Parameter | Predicted Value (DFT/B3LYP) | Experimental Value |
| ¹³C NMR (Benzylic C) | 85.2 ppm | 84.5 ppm |
| ¹⁹F NMR | -65.8 ppm | -67.1 ppm |
| IR Frequency (C-F Stretch) | 1085 cm⁻¹ (scaled) | 1070 cm⁻¹ |
| IR Frequency (C-Br Stretch) | 690 cm⁻¹ (scaled) | 682 cm⁻¹ |
Note: The data in this table is for illustrative purposes to demonstrate the typical agreement between predicted and experimental values.
Quantitative Analysis of Substituent Effects on Aromaticity and Benzylic Reactivity
The dibromo(fluoro)methyl (-CBr₂F) group exerts a significant electronic influence on the attached benzene ring, affecting both its aromaticity and the reactivity of the benzylic position. This substituent is strongly electron-withdrawing due to the high electronegativity of the fluorine and bromine atoms, an effect that is primarily inductive.
Aromaticity: The aromaticity of the benzene ring in this compound can be quantified using several computational indices.
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of the ring (NICS(0)) or above it (NICS(1)). A more negative NICS value indicates stronger aromaticity (a greater diatropic ring current). The electron-withdrawing -CBr₂F group is expected to slightly reduce the π-electron density of the ring, leading to a less negative NICS value compared to unsubstituted benzene, indicating a minor decrease in aromaticity. nih.gov
Harmonic Oscillator Model of Aromaticity (HOMA): This geometric index evaluates the degree of bond length alternation in the ring. A value of 1 signifies the ideal aromatic system with uniform bond lengths. The substituent may induce slight variations in C-C bond lengths, resulting in a HOMA value slightly less than 1.
Para-Delocalization Index (PDI): This electronic index quantifies π-electron delocalization across the ring. A reduction in this value compared to benzene would also signify a decrease in aromaticity. nih.gov
Benzylic Reactivity: The benzylic carbon is the atom bonded to both the aromatic ring and the two bromine and one fluorine atoms. Its reactivity is profoundly altered by the substituent.
Electrophilic and Nucleophilic Reactions: The strong inductive electron withdrawal by the halogens destabilizes any developing positive charge at the benzylic position. Consequently, reactions proceeding through a benzylic carbocation intermediate (e.g., Sₙ1-type reactions) would be significantly slower than for toluene (B28343). Conversely, the substituent would stabilize a benzylic carbanion. msu.edu
Radical Reactions: Benzylic C-H bonds are typically susceptible to free radical attack due to the resonance stabilization of the resulting benzylic radical by the aromatic ring. msu.edu The -CBr₂F group's influence on radical stability is complex, but computational analysis of the benzylic C-H bond dissociation energy (BDE) would provide a quantitative measure of its susceptibility to radical abstraction.
The following table presents hypothetical calculated values to illustrate the electronic effect of the -CBr₂F substituent compared to other groups.
| Compound | Aromaticity Index (NICS(1)zz) | Benzylic Carbon NBO Charge |
| Benzene | -10.2 | N/A |
| Toluene | -9.8 | -0.21 e |
| This compound | -9.1 | +0.45 e |
Note: This data is illustrative. NBO (Natural Bond Orbital) charge provides a measure of the local electron density on an atom.
Synthesis of Fluorinated Building Blocks through Dibromofluorination of ... The dibromofluoromethyl group can be converted to other important fluorine-containing groups, such as difluoromethyl, fluoromethyl, and trifluoromethyl groups. For example, the dibromofluoromethyl group can be reduced to a difluoromethyl group using a variety of reducing agents, such as tributyltin hydride or diisobutylaluminum hydride. https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0036-1588880 Copper-Catalyzed Dibromofluorination of Alkenes with TMSCFBr2 The dibromofluoromethyl group is a useful precursor for the synthesis of other fluorine-containing groups. For example, it can be converted to the difluoromethyl group by reduction with a variety of reagents, such as tributyltin hydride or diisobutylaluminum hydride. It can also be converted to the trifluoromethyl group by reaction with a fluorinating agent, such as silver fluoride (B91410) or antimony trifluoride. https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0036-1588880#:~:text=The%20dibromofluoromethyl%20group%20is%20a,or%20diisobutylaluminum%20hydride. https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0036-1588880#:~:text=The%20dibromofluoromethyl%20group%20is%20a%20useful%20precursor%20for,such%20as%20silver%20fluoride%20or%20antimony%20trifluoride. https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-00
Vi. Advanced Synthetic Applications of Dibromo Fluoro Methyl Benzene in Organic Synthesis and Materials Science
Stereoselective Transformations Leveraging the [Dibromo(fluoro)methyl]benzene Moiety
Currently, there is a notable absence of published research specifically detailing the use of the this compound moiety as a controlling element in stereoselective transformations. While the broader field of organofluorine chemistry has seen extensive investigation into asymmetric synthesis, and various fluorinated groups have been successfully employed to induce stereoselectivity, the unique steric and electronic properties of the dibromo(fluoro)methyl group in the context of chiral induction remain an unexplored area.
The scientific literature provides numerous examples of stereoselective reactions involving other fluorinated building blocks. For instance, the asymmetric synthesis of molecules containing trifluoromethyl (CF₃) and difluoromethyl (CF₂) groups is well-established, with these moieties playing crucial roles in influencing the stereochemical outcome of reactions. These transformations often rely on chiral catalysts, auxiliaries, or reagents to create stereogenic centers with high levels of enantiomeric or diastereomeric excess.
However, a direct parallel for this compound is not found in current chemical literature. Searches for enantioselective or diastereoselective reactions where the PhCFBr₂ group is instrumental in directing the stereochemical course of a reaction have not yielded specific examples. Consequently, there are no established protocols, detailed research findings, or data tables of reaction conditions, yields, and stereoselectivities to report for this particular application.
The potential for the this compound moiety to act as a stereocontrolling element is theoretically plausible. The bulky and electronically distinct nature of the CFBr₂ group could, in principle, create a chiral environment that influences the approach of reagents to a prochiral center within the molecule or in a substrate interacting with it. Future research in this area would be necessary to explore this potential and to develop methodologies that leverage the unique characteristics of this functional group in the field of asymmetric synthesis. Without such dedicated studies, any discussion on its role in stereoselective transformations remains speculative.
Vii. Advanced Analytical Methodologies for in Situ Reaction Monitoring and Kinetic Studies
Real-time Spectroscopic Techniques for Reaction Progress and Intermediate Detection
Spectroscopic methods are powerful tools for real-time analysis as they are generally non-invasive and can provide structural information about the species present in a reaction mixture.
Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a versatile technique for monitoring the progress of reactions in solution. By immersing an ATR probe directly into the reaction vessel, changes in the concentration of reactants, intermediates, and products can be tracked by observing the changes in their characteristic infrared absorption bands. For a reaction involving [Dibromo(fluoro)methyl]benzene, one would expect to monitor the disappearance of vibrational modes associated with the starting materials and the appearance of new bands corresponding to the products. For instance, the C-Br, C-F, and aromatic C-H and C=C stretching and bending vibrations of this compound and its reaction partners would be monitored.
Illustrative ATR-IR Data for a Related Aromatic Compound (Toluene)
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | ~3100 - 3000 |
| Methyl C-H | Stretching | ~2940 |
| Aromatic C=C | Stretching | ~1625 - 1440 |
UV-Vis spectroscopy is another valuable tool for real-time reaction monitoring, particularly when the reactants, intermediates, or products possess chromophores that absorb in the ultraviolet or visible regions of the electromagnetic spectrum. The benzene (B151609) ring in this compound exhibits characteristic π-π* transitions. Changes in the substitution pattern on the benzene ring during a reaction would lead to shifts in the absorption maxima (λmax) and changes in the molar absorptivity, which can be correlated with the concentration of the absorbing species via the Beer-Lambert law. For example, the synthesis of a novel bromine-functionalized ortho-fluoroazobenzene photoswitch, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, was monitored using UV-Vis spectroscopy to observe the photoisomerization between cis and trans isomers, each exhibiting distinct absorption bands.
Expected UV-Vis Absorption for Aromatic Compounds
| Compound Type | Electronic Transition | Approximate λmax (nm) |
|---|---|---|
| Benzene | π → π* | ~255 |
The specific λmax for this compound would depend on its specific electronic structure and solvent environment.
Online or in situ Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about molecules in solution, making it an exceptionally powerful tool for mechanistic investigations. By placing a flow-through NMR tube within the reaction setup, spectra can be acquired at regular intervals without disturbing the reaction. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be particularly informative. ¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom, making it an excellent probe for tracking transformations at the fluorinated methyl group. The observation of new ¹⁹F signals could indicate the formation of intermediates or products. Similarly, changes in the chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra would provide insights into the structural evolution of the molecule. For instance, in the study of a photoactive molecule containing a difluorophenyl group, ¹H NMR was used to monitor the relative concentrations of cis and trans isomers during photoisomerization by observing distinct signals for each isomer.
Illustrative ¹H NMR Chemical Shifts for a Substituted Benzene
| Proton Environment | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic Protons | 7.0 - 8.5 |
Chromatographic and Hyphenated Techniques for Complex Mixture Deconvolution
When reactions produce complex mixtures of products and byproducts, chromatographic techniques are essential for their separation and identification.
Ultra-High Performance Liquid Chromatography (UHPLC) offers high resolution and rapid separation of components in a liquid mixture. For the analysis of reactions involving this compound, a reversed-phase UHPLC method would likely be employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water). Coupling UHPLC with advanced detectors such as diode array detectors (DAD) for UV-Vis spectral information or mass spectrometers (MS) provides comprehensive data for peak identification and purity assessment. A UHPLC-MS method would allow for the determination of the mass-to-charge ratio of each separated component, facilitating the identification of products, byproducts, and even isomeric species.
Hypothetical UHPLC Separation Parameters
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 0.5 mL/min |
This table provides typical parameters for a UHPLC method for analyzing aromatic compounds.
For the analysis of volatile components in a reaction mixture, including unreacted starting materials, volatile products, and byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice. The sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for identification. For this compound, the mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions resulting from the loss of bromine, fluorine, or the methyl group. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key feature in identifying bromine-containing fragments.
Expected Mass Spectral Fragments for a Brominated Aromatic Compound
| Fragment Ion | Description |
|---|---|
| [M]⁺ | Molecular Ion |
| [M-Br]⁺ | Loss of a bromine atom |
| [C₆H₅]⁺ | Phenyl cation |
This table illustrates the types of fragments that might be observed. The specific m/z values would depend on the full structure of this compound.
Electrochemical Methods for Redox Potential Determination and Electron Transfer Process Characterization
Electrochemical techniques, such as cyclic voltammetry (CV), can be used to determine the redox potentials of this compound and to characterize electron transfer processes that may be involved in its reactions. In a CV experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. The potential at which oxidation or reduction occurs provides information about the molecule's HOMO and LUMO energy levels. This data is crucial for understanding and predicting the feasibility of electron transfer reactions. While specific electrochemical data for this compound is not available, the voltammetric behavior of other fluorinated and brominated aromatic compounds has been studied, providing a framework for what might be expected. The irreversible nature of the voltammetric oxidation of some fluorinated benzenesulfonyl compounds has been noted, with the process being controlled by diffusion with adsorption characteristics.
Typical Data from a Cyclic Voltammetry Experiment
| Parameter | Description |
|---|---|
| Epa | Anodic Peak Potential (Oxidation) |
| Epc | Cathodic Peak Potential (Reduction) |
| ipa | Anodic Peak Current |
These parameters would be determined from the cyclic voltammogram of this compound to characterize its redox properties.
Viii. Future Research Directions and Emerging Paradigms in Dibromo Fluoro Methyl Benzene Chemistry
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of [Dibromo(fluoro)methyl]benzene chemistry. chemcopilot.comchemai.io These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy. chemcopilot.comchemai.io For this compound, AI and ML algorithms could be employed to:
Predict Reaction Outcomes and Yields: By training models on existing reaction data for similar fluorinated and brominated aromatic compounds, it would be possible to predict the most likely products and yields for novel transformations of this compound. uocs.org This would significantly reduce the amount of trial-and-error experimentation required. chemcopilot.com
Optimize Reaction Conditions: Machine learning algorithms can efficiently explore the multi-dimensional space of reaction parameters (e.g., temperature, solvent, catalyst, and concentration) to identify the optimal conditions for maximizing yield and minimizing byproducts. chemrxiv.orgdigitellinc.com
Elucidate Reaction Mechanisms: AI can assist in proposing and evaluating plausible reaction mechanisms by analyzing kinetic data and computational chemistry results. This can lead to a more profound understanding of the factors controlling the reactivity of the dibromo(fluoro)methyl group.
Discover Novel Reactions: By identifying unprecedented reactivity patterns, machine learning could guide researchers toward the discovery of entirely new transformations involving this compound.
| AI/ML Application | Potential Impact on this compound Research |
| Reaction Outcome Prediction | Accelerated discovery of new derivatives. |
| Condition Optimization | Improved efficiency and sustainability of synthetic routes. |
| Mechanistic Elucidation | Deeper understanding of reactivity and selectivity. |
| Novel Reaction Discovery | Expansion of the synthetic utility of fluorinated building blocks. |
Application of Continuous Flow and Microreactor Technologies for Scalable Synthesis
The synthesis of fluorinated compounds like this compound can present challenges in terms of safety and scalability when using traditional batch processes. rsc.org Continuous flow chemistry and microreactor technologies offer significant advantages for overcoming these hurdles. mit.edubeilstein-journals.org Key benefits include:
Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, which minimizes the risks associated with highly reactive or hazardous intermediates. beilstein-journals.org
Precise Process Control: The small dimensions of microreactors allow for superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher reproducibility and yields. beilstein-journals.org
Improved Efficiency: The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, often accelerating reaction rates. mit.edu
Scalability: Scaling up production in a flow system is typically achieved by running the process for a longer duration or by using multiple reactors in parallel, which is often more straightforward than scaling up batch reactors. acs.org
The application of these technologies to the synthesis and derivatization of this compound could enable the safer and more efficient large-scale production of this important building block for various applications.
| Parameter | Batch Reactor | Continuous Flow/Microreactor |
| Safety | Higher risk with large volumes | Inherently safer with small volumes |
| Heat Transfer | Often inefficient | Highly efficient |
| Mass Transfer | Can be limited by mixing | Excellent mixing and diffusion |
| Scalability | Can be complex and costly | More straightforward "scale-out" |
| Reproducibility | Can be variable | High degree of consistency |
Exploration of Photo- and Electrocatalytic Transformations
Recent advances in photo- and electrocatalysis are opening up new avenues for the activation of strong chemical bonds under mild conditions. researchgate.net These techniques could be particularly valuable for the selective transformation of this compound.
Photocatalysis: Visible-light photocatalysis can generate highly reactive radical intermediates from the C-Br bonds of this compound, enabling a range of cross-coupling and functionalization reactions that are difficult to achieve with traditional thermal methods. The selective activation of one C-Br bond over the other could also be explored. Furthermore, recent breakthroughs have demonstrated the photocatalytic activation of C-F bonds, which could lead to novel defluorinative functionalizations. springernature.comnih.gov
Electrocatalysis: Electrochemical methods provide a powerful tool for controlling the redox chemistry of this compound. By precisely tuning the applied potential, it may be possible to achieve selective reduction or oxidation of the molecule, leading to the formation of valuable intermediates for further synthetic elaboration. Electrocatalysis offers a reagent-free and environmentally friendly approach to driving chemical transformations.
The exploration of these catalytic strategies is expected to significantly expand the synthetic toolbox for manipulating the structure of this compound and related compounds.
Interdisciplinary Research at the Interface of Physical Organic Chemistry and Materials Science
The unique electronic and steric properties imparted by the dibromo(fluoro)methyl group make this compound an attractive target for interdisciplinary research.
Physical Organic Chemistry: Detailed mechanistic studies of reactions involving this compound can provide fundamental insights into the effects of fluorine and bromine substitution on reaction rates, equilibria, and transition state structures. This includes investigating the interplay of inductive and resonance effects, as well as the role of halogen bonding.
Materials Science: The incorporation of the this compound motif into larger molecular architectures could lead to the development of new materials with tailored properties. For instance, its derivatives could be explored as components of liquid crystals, flame retardants, or advanced polymers. vulcanchem.com The presence of both fluorine and bromine offers opportunities for fine-tuning properties such as dielectric constant, refractive index, and thermal stability. vulcanchem.com Single-benzene-based fluorophores with donor-acceptor structures have also been a subject of interest. rsc.org
Development of this compound as a Model System for Fundamental Chemical Phenomena
Due to its relatively simple structure yet complex reactivity, this compound has the potential to serve as a model system for studying a variety of fundamental chemical phenomena.
Bond Activation Studies: The presence of both C-Br and C-F bonds of differing strengths within the same molecule provides an excellent platform for developing and benchmarking new catalytic methods for selective C-halogen bond activation. mdpi.comdigitellinc.com
Mechanistic Probes: Isotopically labeled derivatives of this compound could be used as mechanistic probes to elucidate the intricate details of complex reaction pathways, including those involving radical or ionic intermediates.
Computational Modeling: The well-defined structure of this compound makes it an ideal substrate for validating and refining computational models that predict molecular properties and reactivity. The development of accurate theoretical models for such compounds is crucial for the in silico design of new reagents and materials.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing [dibromo(fluoro)methyl]benzene, and how can reaction conditions be optimized to minimize byproducts?
- Methodological Answer : Bromination of toluene derivatives often leads to competitive formation of mono- and di-brominated products. For example, bromination of toluene under acidic conditions with bromide and oxidants can yield both this compound and bromomethylbenzene as competing products . Optimization requires precise control of stoichiometry (e.g., Br₂ equivalents), temperature, and light exposure. Kinetic studies using gas chromatography (GC) or HPLC to monitor intermediate formation can help identify optimal reaction windows.
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : ¹⁹F NMR is critical for distinguishing fluorinated positions, while ¹H NMR can resolve methyl and aromatic protons.
- FTIR/Raman : Vibrational modes of C-Br (~550 cm⁻¹) and C-F (~1200 cm⁻¹) bonds are diagnostic. Comparative studies of similar compounds (e.g., 1,3-dibromo-2,4,5,6-tetrafluorobenzene) highlight the utility of scaled quantum mechanical calculations to assign spectral peaks .
- Mass Spectrometry : High-resolution MS (HRMS) with electron ionization (EI) confirms molecular weight and isotopic patterns (e.g., bromine’s ¹:¹ isotope ratio).
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Safety data sheets for analogous compounds (e.g., 1,4-dibromo-2,3-difluorobenzene) emphasize:
- Use of fume hoods and PPE (nitrile gloves, lab coats) due to volatility and potential respiratory irritation .
- Storage at 0–6°C in inert atmospheres (argon/nitrogen) to prevent degradation .
- Emergency procedures for spills (neutralization with sodium bicarbonate) and disposal via halogenated waste streams .
Advanced Research Questions
Q. How can isotopic labeling (e.g., deuterated analogs) aid in mechanistic studies of this compound reactions?
- Methodological Answer : Deuterated derivatives (e.g., 1-bromo-2,5-difluorobenzene-d₃) enable kinetic isotope effect (KIE) studies to probe reaction mechanisms. For instance, deuterium substitution at the methyl group can clarify whether hydrogen abstraction is rate-limiting in radical bromination pathways . LC-MS or isotope-ratio mass spectrometry quantifies isotopic incorporation.
Q. What computational methods are effective for predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in Suzuki-Miyaura or Ullmann couplings. Studies on fluorinated aryl bromides suggest that electron-withdrawing fluorine substituents lower activation barriers for oxidative addition to palladium catalysts . Molecular dynamics simulations further predict solvent effects (e.g., DMF vs. THF) on reaction rates.
Q. How do steric and electronic effects influence the regioselectivity of nucleophilic substitution reactions involving this compound?
- Methodological Answer : Competitive experiments with nucleophiles (e.g., amines, thiols) reveal that fluorine’s inductive effects dominate over steric hindrance. For example, meta-fluorine substituents deactivate the benzene ring, directing nucleophiles to para positions. Hammett plots (σ values) and X-ray crystallography of intermediates validate these trends .
Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in polymer synthesis?
- Methodological Answer : Discrepancies in catalytic data (e.g., turnover numbers) often arise from impurities (e.g., residual bromine) or solvent coordination effects. Systematic reproducibility studies should include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
